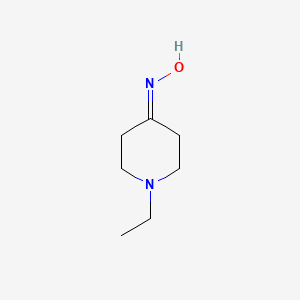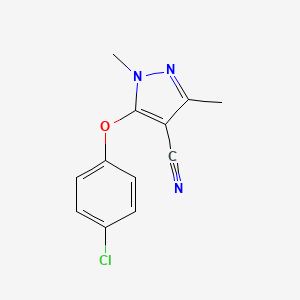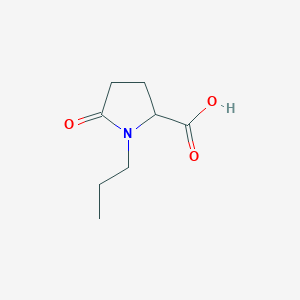
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The 1,2,4-oxadiazole ring is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the given compound, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structure of 1,2,4-oxadiazoles was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The reaction scope of the synthesis process includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Compounds
A notable aspect of research on such compounds involves their synthesis and structural characterization. Studies have demonstrated the synthesis of related oxadiazole and furan derivatives from furan-2-carboxylic acid hydrazide, leading to compounds with interesting thiol-thione tautomerism and potential for further chemical modifications (Koparır, Çetin, & Cansiz, 2005). Additionally, the development of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan derivatives for use in insensitive energetic materials showcases the versatility of these heterocyclic frameworks in creating compounds with moderate thermal stabilities and insensitivity towards impact and friction, which could be pivotal in materials science (Yu et al., 2017).
Therapeutic Potential and Biological Activities
The incorporation of oxadiazole and furan moieties into molecular structures has been extensively studied for their therapeutic potentials. Research efforts have produced derivatives displaying a range of biological activities including antibacterial, antifungal, and anticancer properties. For instance, a study on N-substituted benzamides featuring oxadiazole and furan components unveiled compounds with significant anticancer activity against various cancer cell lines, highlighting the promise of these heterocycles in drug discovery (Ravinaik et al., 2021). Another exploration into the 1,3,4-oxadiazole derivatives underscored their wide-ranging biological activities, from antibacterial and anti-mycobacterial to antitumor, showcasing the diverse potential applications of these compounds in therapeutic contexts (Siwach & Verma, 2020).
Antimicrobial and Antitubercular Activities
The antimicrobial efficacy of synthesized oxadiazole derivatives further emphasizes the utility of these compounds in addressing infectious diseases. Investigations have revealed that certain derivatives exhibit potent antibacterial and antifungal activities, offering new avenues for the development of antimicrobial agents (Jafari et al., 2017). Moreover, novel oxadiazole-amide derivatives have been identified with promising antitubercular activities against Mycobacterium tuberculosis, signifying their potential role in combating tuberculosis (Nayak et al., 2016).
Mecanismo De Acción
While the specific mechanism of action for this compound is not provided in the search results, it’s worth noting that some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used for the treatment of various diseases .
Direcciones Futuras
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . They have potential applications in medicinal chemistry, development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Propiedades
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-16-14(21-18-10)9-11-5-2-3-6-12(11)17-15(19)13-7-4-8-20-13/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVWKKUJQAIWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2631085.png)
![spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride](/img/structure/B2631089.png)
![1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea](/img/structure/B2631091.png)


![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methylbenzoate](/img/structure/B2631097.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide](/img/structure/B2631101.png)
![N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methylbenzenecarboxamide](/img/structure/B2631102.png)


![4-acetyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631105.png)
